molecular formula C7H11ClN2S2 B6350012 5-Chloro-3-(pentylsulfanyl)-1,2,4-thiadiazole CAS No. 89893-30-1

5-Chloro-3-(pentylsulfanyl)-1,2,4-thiadiazole

Cat. No.: B6350012
CAS No.: 89893-30-1
M. Wt: 222.8 g/mol
InChI Key: MWTAMUYUOHNZBG-UHFFFAOYSA-N
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Description

5-Chloro-3-(pentylsulfanyl)-1,2,4-thiadiazole is a heterocyclic compound containing sulfur, nitrogen, and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(pentylsulfanyl)-1,2,4-thiadiazole typically involves the reaction of appropriate thiadiazole precursors with chlorinating agents. One common method involves the reaction of 3-(pentylsulfanyl)-1,2,4-thiadiazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(pentylsulfanyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The sulfur atom in the pentylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The thiadiazole ring can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or alkylamines in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents such as tetrahydrofuran or ethanol.

Major Products

    Substitution: Formation of 5-azido-3-(pentylsulfanyl)-1,2,4-thiadiazole, 5-thiol-3-(pentylsulfanyl)-1,2,4-thiadiazole, etc.

    Oxidation: Formation of 5-chloro-3-(pentylsulfinyl)-1,2,4-thiadiazole or 5-chloro-3-(pentylsulfonyl)-1,2,4-thiadiazole.

    Reduction: Formation of partially or fully reduced thiadiazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: Investigated for its antimicrobial, antifungal, and anticancer properties. It may act as a lead compound for the development of new therapeutic agents.

    Materials Science: Explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Agricultural Chemistry: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(pentylsulfanyl)-1,2,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the chlorine and pentylsulfanyl groups can enhance its binding affinity and selectivity towards specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-(methylsulfanyl)-1,2,4-thiadiazole
  • 5-Chloro-3-(ethylsulfanyl)-1,2,4-thiadiazole
  • 5-Chloro-3-(butylsulfanyl)-1,2,4-thiadiazole

Uniqueness

5-Chloro-3-(pentylsulfanyl)-1,2,4-thiadiazole is unique due to the presence of the pentylsulfanyl group, which can influence its lipophilicity, solubility, and overall bioactivity. The length of the alkyl chain in the sulfanyl group can affect its interaction with biological targets and its physicochemical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

5-chloro-3-pentylsulfanyl-1,2,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2S2/c1-2-3-4-5-11-7-9-6(8)12-10-7/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTAMUYUOHNZBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSC1=NSC(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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